molecular formula C7H5ClN4O B1518551 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1009562-63-3

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No. B1518551
M. Wt: 196.59 g/mol
InChI Key: XCTINNFYFNYYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound containing a pyrimidine ring and an oxadiazole ring. It is a white to light brown crystalline powder and is classified as a chelating agent. The IUPAC name for this compound is 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine . The CAS Number is 1009562-63-3 .


Molecular Structure Analysis

The molecular weight of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is 196.6 . The InChI code for this compound is 1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 .


Physical And Chemical Properties Analysis

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a solid . Unfortunately, additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

DNA Photocleavage Activity

These compounds have shown excellent DNA photocleavage activity under UV light . This property is promising from the viewpoint of anticancer drug discovery, as it could potentially be used to target and destroy cancer cells.

Pharmaceutical Applications

The pharmaceutical industry has shown great interest in pyrimidine derivatives due to their wide range of applications . They form the core of many commercially available drugs used for the treatment of various diseases.

Synthesis of Other Compounds

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Research and Development

Due to their unique properties, pyrimidine derivatives are often used in research and development in various fields, including life science, material science, and chemical synthesis .

Anticancer Activity

Some pyrimidine derivatives have shown anticancer activity . Therefore, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine could potentially be used in the development of new anticancer drugs.

Future Directions

While specific future directions for 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine were not found in the search results, it’s clear that pyrimidines play a significant role in various biological activities . Therefore, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .

properties

IUPAC Name

5-(chloromethyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTINNFYFNYYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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